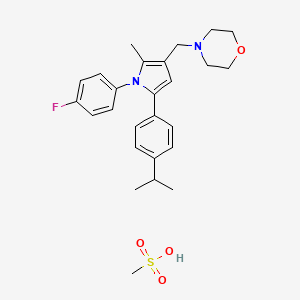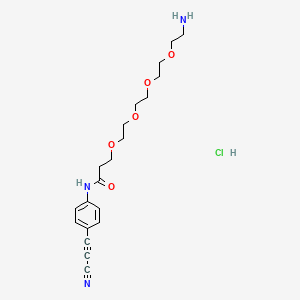
APN-PEG4-Amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APN-PEG4-Amine hydrochloride: is a cleavable four-unit polyethylene glycol linker extensively utilized in the synthesis of antibody-drug conjugates. This compound contains an APN moiety with exquisite chemoselectivity for cysteine and a primary amine group. It is a click chemistry reagent that can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: APN-PEG4-Amine hydrochloride is synthesized through a series of chemical reactions involving the conjugation of an APN moiety to a four-unit polyethylene glycol chain. The reaction conditions typically involve the use of solvents such as methanol, dimethylformamide, and dimethyl sulfoxide. The reaction is carried out at room temperature and requires the presence of a catalyst, such as copper, to facilitate the azide-alkyne cycloaddition .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: APN-PEG4-Amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using reducing agents to yield different derivatives.
Substitution: The primary amine group can undergo substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Chemistry: APN-PEG4-Amine hydrochloride is widely used in click chemistry for the synthesis of complex molecules. It serves as a versatile linker in various chemical reactions .
Biology: In biological research, this compound is used for bioconjugation, enabling the attachment of biomolecules to various substrates. It is particularly useful in the study of protein-protein interactions and cellular processes .
Medicine: this compound plays a crucial role in the development of antibody-drug conjugates, which are used in targeted cancer therapy. The compound allows for the precise delivery of cytotoxic drugs to cancer cells, minimizing damage to healthy tissues .
Industry: In the industrial sector, this compound is used in the production of advanced materials and nanotechnology applications. It is also employed in the development of drug delivery systems and diagnostic tools .
Mecanismo De Acción
APN-PEG4-Amine hydrochloride exerts its effects through its ability to form stable conjugates with cysteine residues in proteins. The compound’s primary amine group reacts with electrophiles, while the APN moiety selectively binds to cysteine. This dual functionality allows for the precise targeting and modification of specific proteins and biomolecules .
Comparación Con Compuestos Similares
APN-PEG2-Amine hydrochloride: A shorter version of APN-PEG4-Amine hydrochloride with similar properties but different chain length.
APN-PEG6-Amine hydrochloride: A longer version with extended polyethylene glycol chain.
APN-PEG4-Carboxylate hydrochloride: Contains a carboxylate group instead of an amine group
Uniqueness: this compound stands out due to its optimal chain length, providing a balance between flexibility and stability. Its cleavable nature makes it particularly suitable for applications in drug delivery and bioconjugation, where controlled release and precise targeting are essential .
Propiedades
Fórmula molecular |
C20H28ClN3O5 |
|---|---|
Peso molecular |
425.9 g/mol |
Nombre IUPAC |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[4-(2-cyanoethynyl)phenyl]propanamide;hydrochloride |
InChI |
InChI=1S/C20H27N3O5.ClH/c21-8-1-2-18-3-5-19(6-4-18)23-20(24)7-10-25-12-14-27-16-17-28-15-13-26-11-9-22;/h3-6H,7,9-17,22H2,(H,23,24);1H |
Clave InChI |
XGMVXCSHGUKGMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC#N)NC(=O)CCOCCOCCOCCOCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
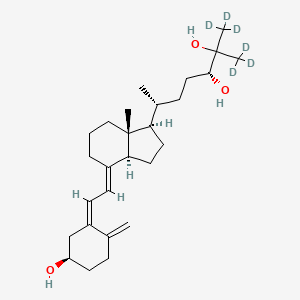
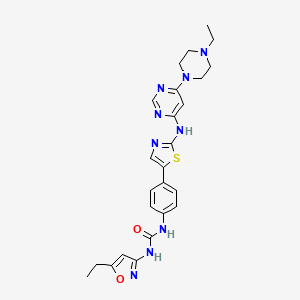
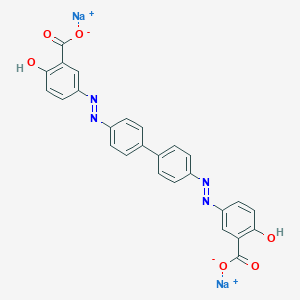
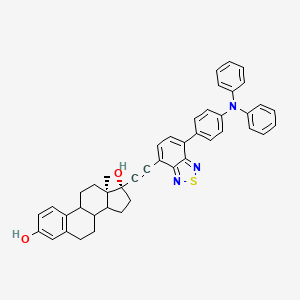

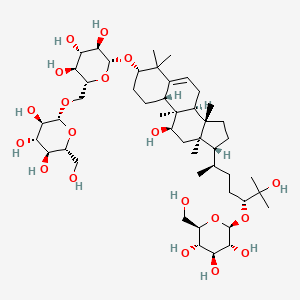
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
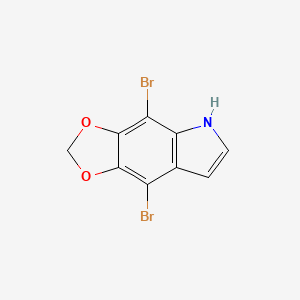

![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
